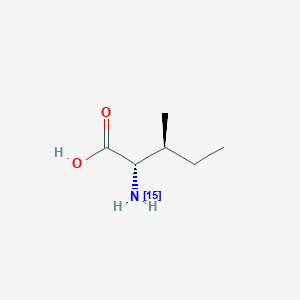

L-Isoleucine-15N

Description

Properties

IUPAC Name |

(2S,3S)-2-(15N)azanyl-3-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-3-4(2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t4-,5-/m0/s1/i7+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGPKZVBTJJNPAG-NNXLWEQRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)[15NH2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50443307 | |

| Record name | L-Isoleucine-15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50443307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59935-30-7 | |

| Record name | L-Isoleucine-15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50443307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

L-Isoleucine-15N: A Technical Guide to its Chemical Properties for NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the nuclear magnetic resonance (NMR) properties of L-Isoleucine labeled with the stable isotope nitrogen-15 (¹⁵N). This document provides a comprehensive overview of its chemical characteristics pertinent to NMR spectroscopy, detailed experimental protocols, and its role in key biological pathways, serving as a vital resource for researchers in drug development and the broader scientific community.

Introduction to L-Isoleucine-15N in NMR Spectroscopy

L-Isoleucine is an essential branched-chain amino acid (BCAA) crucial for protein synthesis and various metabolic processes. Isotopic labeling of L-Isoleucine with ¹⁵N allows for a range of powerful NMR experiments that can elucidate the structure, dynamics, and interactions of proteins and other biomolecules. The ¹⁵N nucleus, with a spin of 1/2, provides favorable relaxation properties and allows for the application of heteronuclear NMR techniques, which are instrumental in modern structural biology and drug discovery.

This guide focuses on the key NMR-relevant chemical properties of L-Isoleucine-¹⁵N, including chemical shifts, coupling constants, and relaxation times. Understanding these parameters is fundamental for the design and interpretation of NMR experiments.

Quantitative NMR Data for this compound

The following tables summarize the key quantitative NMR parameters for L-Isoleucine. It is important to note that specific values for free L-Isoleucine-¹⁵N in solution can be scarce in publicly available databases, with most data pertaining to Isoleucine residues within proteins. The data presented here is a compilation from available resources and should be considered as a reference point for experimental design.

Table 1: Chemical Shifts (δ) of L-Isoleucine

| Atom | Chemical Shift (ppm) | Conditions |

| ¹⁵N | ~120 - 125 (estimated for backbone amide in proteins) | Dependent on local environment and secondary structure |

| ¹Hα | 3.657 | pH 7.4, 298K[1] |

| ¹³Cα | 62.249 | pH 7.4, 298K[1] |

| ¹³Cβ | 38.614 | pH 7.4, 298K[1] |

| ¹³Cγ1 | 27.174 | pH 7.4, 298K[1] |

| ¹³Cγ2 | 17.411 | pH 7.4, 298K[1] |

| ¹³Cδ1 | 13.834 | pH 7.4, 298K |

Note: The ¹⁵N chemical shift of the primary amine in free L-Isoleucine in its zwitterionic form is expected to be in the range of 30-60 ppm relative to liquid ammonia.

Table 2: Coupling Constants (J) of L-Isoleucine

| Coupling | Value (Hz) | Notes |

| ¹J(¹⁵N,¹H) | ~90 - 95 | Typical one-bond coupling for amide groups in proteins. |

| ³J(Hα,Hβ) | 4.3 | For N-benzoyl-L-isoleucine methyl ester. |

Table 3: Relaxation Times (T₁, T₂) of this compound

| Parameter | Value | Conditions |

| T₁ (Longitudinal) | Highly dependent on molecular tumbling rate. Generally longer for smaller molecules. | For Isoleucine residues in proteins, T₁ values are typically in the range of hundreds of milliseconds to a few seconds. |

| T₂ (Transverse) | Highly dependent on molecular tumbling rate and chemical exchange. Generally shorter for larger molecules. | For Isoleucine residues in proteins, T₂ values are typically in the range of tens to hundreds of milliseconds. |

Experimental Protocols for NMR Spectroscopy of this compound

Accurate and reproducible NMR data acquisition relies on well-defined experimental protocols. This section outlines the methodologies for key experiments used to characterize ¹⁵N-labeled L-Isoleucine.

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

-

Solvent: Dissolve the L-Isoleucine-¹⁵N sample in a deuterated solvent (e.g., D₂O) to minimize the solvent proton signal. The final volume should be sufficient for the NMR tube being used (typically 500-600 µL for a standard 5 mm tube).

-

Concentration: For optimal signal-to-noise, a concentration of 1-10 mM is recommended for small molecules like free amino acids.

-

pH: Adjust the pH of the solution to the desired value using dilute deuterated acid or base (e.g., DCl or NaOD). The pH should be carefully controlled as it can significantly affect chemical shifts.

-

Internal Standard: Add a suitable internal standard for chemical shift referencing (e.g., DSS or TSP).

-

Filtering: Filter the final sample to remove any particulate matter that could degrade spectral quality.

¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) Spectroscopy

The ¹H-¹⁵N HSQC experiment is a cornerstone of ¹⁵N NMR, providing a correlation map between protons and their directly attached nitrogen atoms.

Objective: To obtain a 2D spectrum showing correlations between amide protons and their corresponding ¹⁵N nuclei.

Methodology:

-

Pulse Program: Utilize a standard sensitivity-enhanced HSQC pulse sequence with gradients for coherence selection and water suppression (e.g., hsqcetf3gpsi).

-

Spectrometer Setup:

-

Tune and match the probe for both ¹H and ¹⁵N frequencies.

-

Set the temperature (e.g., 298 K).

-

Calibrate the 90° pulse widths for both ¹H and ¹⁵N.

-

-

Acquisition Parameters:

-

Spectral Width (SW): Set the ¹H spectral width to cover all proton resonances (e.g., 12-16 ppm). Set the ¹⁵N spectral width to encompass the expected range of nitrogen chemical shifts (e.g., 30-40 ppm for the amide region).

-

Number of Points (TD): Acquire a sufficient number of data points in both dimensions for good resolution (e.g., 2048 in F2, 256 in F1).

-

Number of Scans (NS): The number of scans will depend on the sample concentration. Start with 8 or 16 scans and adjust as needed to achieve the desired signal-to-noise ratio.

-

Recycle Delay (d1): Set the recycle delay to at least 1.5 times the longest T₁ of the nuclei of interest (typically 1-2 seconds).

-

-

Processing:

-

Apply a sine-bell or squared sine-bell window function in both dimensions.

-

Perform Fourier transformation.

-

Phase correct the spectrum in both dimensions.

-

Reference the spectrum using the internal standard.

-

Measurement of ¹⁵N Relaxation Times (T₁ and T₂)

Measuring the longitudinal (T₁) and transverse (T₂) relaxation times provides insights into the dynamics of the molecule.

Objective: To determine the T₁ and T₂ relaxation rates for the ¹⁵N nucleus of L-Isoleucine.

Methodology:

-

Pulse Programs:

-

T₁: Use an inversion-recovery based pulse sequence (e.g., hsqct1etf3gpsi3d).

-

T₂: Use a Carr-Purcell-Meiboom-Gill (CPMG) based pulse sequence (e.g., hsqct2etf3gpsi3d).

-

-

Experimental Setup:

-

A series of 2D ¹H-¹⁵N HSQC-like spectra are acquired with varying relaxation delay times.

-

For T₁ experiments, a list of inversion delays (e.g., 10, 50, 100, 200, 400, 800, 1600 ms) is used.

-

For T₂ experiments, a list of CPMG delays (e.g., 10, 30, 50, 70, 90, 110, 130, 150 ms) is used.

-

-

Data Acquisition:

-

Acquire a set of 2D spectra for each relaxation delay.

-

-

Data Analysis:

-

For each cross-peak, measure the peak intensity or volume as a function of the relaxation delay.

-

Fit the intensity decay curve to a single exponential function to extract the T₁ or T₂ value. For T₁, the function is I(t) = I₀(1 - 2e^(-t/T₁)). For T₂, the function is I(t) = I₀e^(-t/T₂).

-

Biological Pathways Involving L-Isoleucine

NMR studies of ¹⁵N-labeled L-Isoleucine can provide valuable information about its role in various biological processes. Below are diagrams of two key pathways involving L-Isoleucine.

L-Isoleucine Degradation Pathway

The catabolism of L-Isoleucine is a multi-step process that ultimately yields acetyl-CoA and propionyl-CoA, which can then enter the citric acid cycle.

Caption: Catabolic pathway of L-Isoleucine.

L-Isoleucine and the mTOR Signaling Pathway

L-Isoleucine, along with other branched-chain amino acids, plays a crucial role in activating the mTOR (mechanistic Target of Rapamycin) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.

Caption: L-Isoleucine's role in mTORC1 signaling.

Conclusion

This technical guide provides a foundational understanding of the chemical properties of L-Isoleucine-¹⁵N relevant to NMR spectroscopy. The provided data and experimental protocols serve as a starting point for researchers employing ¹⁵N-labeled Isoleucine in their studies. The visualization of its metabolic and signaling pathways highlights the broader biological context in which NMR studies of this important amino acid can provide significant insights. As NMR technology continues to advance, the application of stable isotope labeling will undoubtedly play an increasingly critical role in drug discovery and the fundamental understanding of biological systems.

References

An In-depth Technical Guide to the Isotopic Purity Analysis of L-Isoleucine-¹⁵N

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies used to determine the isotopic purity of L-Isoleucine labeled with Nitrogen-15 (L-Isoleucine-¹⁵N). Accurate assessment of isotopic enrichment is critical for the successful application of stable isotope-labeled compounds in metabolic research, proteomics, and as internal standards in quantitative mass spectrometry.[1][2]

Introduction to Isotopic Purity

L-Isoleucine-¹⁵N is an essential amino acid in which the common ¹⁴N atom in the amino group is replaced by the stable, heavier isotope ¹⁵N. The isotopic purity, or percentage of ¹⁵N enrichment, is a critical quality attribute that defines the compound's utility. High isotopic purity ensures minimal interference from the unlabeled (¹⁴N) counterpart, leading to greater sensitivity and accuracy in experimental applications such as biomolecular NMR and metabolomics.[1][3] The natural abundance of ¹⁵N is very low, allowing compounds artificially enriched with ¹⁵N to be easily distinguished from endogenous molecules.[2]

Key Analytical Techniques

The determination of ¹⁵N enrichment in L-Isoleucine is primarily accomplished through two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is the most common and versatile method for isotopic analysis. It separates ions based on their mass-to-charge ratio (m/z), allowing for the direct measurement of the relative abundance of the ¹⁵N-labeled molecule compared to its ¹⁴N analog.

-

Gas Chromatography-Mass Spectrometry (GC-MS): A robust technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is highly precise for determining the isotopic composition of individual amino acids.

-

Isotope Ratio Mass Spectrometry (IRMS): A specialized form of MS that provides very high-precision measurements of isotope ratios. It is often coupled with an elemental analyzer (EA-IRMS) or a gas chromatograph (GC-C-IRMS) for compound-specific analysis.

-

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS): A soft ionization technique often used for analyzing peptides and proteins incorporating the labeled amino acid. It can rapidly assess the fidelity of ¹⁵N incorporation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a non-destructive technique that can confirm the position of the ¹⁵N label within the molecule and assess purity. ¹H-¹⁵N correlation experiments, such as the Heteronuclear Single Quantum Coherence (HSQC) experiment, are standard for checking protein folding and assessing the quality of labeled samples. While NMR is powerful for structural confirmation, MS-based methods are generally preferred for precise quantification of isotopic enrichment.

Experimental Protocols

Detailed and accurate experimental procedures are crucial for reliable isotopic purity analysis. The following sections outline generalized protocols for the most common techniques.

Protocol for GC-MS and GC-C-IRMS Analysis

This method requires derivatization to make the amino acid volatile for gas chromatography.

-

Sample Preparation (Derivatization):

-

To make L-Isoleucine suitable for GC analysis, it must be derivatized. A common method is the creation of N-acetyl methyl esters or N-pivaloyl-i-propyl esters.

-

Step 1: Esterification: The sample is heated in an acidified alcohol (e.g., 1.85 M acidified methanol at 100°C for 1 hour) to convert the carboxylic acid group to an ester. The excess reagent is then evaporated under a stream of nitrogen.

-

Step 2: Acylation: The amino group is then acetylated using a mixture such as acetic anhydride, trimethylamine, and acetone (1:2:5, v/v/v) at 60°C for 10 minutes.

-

Step 3: Extraction: The resulting derivative is extracted into an organic solvent like ethyl acetate, and the solvent is evaporated to concentrate the sample for injection.

-

-

Instrumentation and Analysis:

-

The derivatized sample is injected into a gas chromatograph, where it is separated from other components on a capillary column (e.g., Agilent DB-35).

-

The separated analyte then enters the mass spectrometer. For GC-C-IRMS, the analyte is first combusted at a high temperature (1000°C) in a reactor to convert the sample into N₂ gas.

-

The mass spectrometer measures the ion currents corresponding to the different isotopic masses (e.g., for N₂, m/z 28 for ¹⁴N¹⁴N and m/z 29 for ¹⁴N¹⁵N).

-

-

Data Analysis:

-

The isotopic enrichment is calculated from the ratio of the ion signal intensities of the ¹⁵N-containing molecule (or its fragments) to the ¹⁴N-containing molecule.

-

For IRMS, the results are often expressed as delta (δ¹⁵N) values relative to an international standard (Air), from which atom percent enrichment can be calculated.

-

Protocol for Elemental Analyzer-Isotope Ratio Mass Spectrometry (EA-IRMS)

This protocol is used for determining the total ¹⁵N enrichment in a solid sample without chromatographic separation.

-

Sample Preparation:

-

A small, precisely weighed amount of the solid L-Isoleucine-¹⁵N sample is placed into a tin capsule.

-

-

Instrumentation and Analysis:

-

The capsule is dropped into a combustion reactor heated to over 1000°C in an oxygen-rich helium atmosphere. This process quantitatively converts all nitrogen in the sample into N₂ gas.

-

The resulting gases pass through a reduction reactor to remove excess oxygen and a trap to remove water.

-

The purified N₂ gas is introduced into the IRMS.

-

-

Data Analysis:

-

The IRMS simultaneously measures the ion beams for m/z 28 (¹⁴N¹⁴N) and m/z 29 (¹⁴N¹⁵N).

-

The ratio of these ion beams is used to calculate the precise ¹⁵N/¹⁴N ratio and determine the isotopic purity.

-

Quantitative Data Summary

Commercially available L-Isoleucine-¹⁵N is typically sold with high isotopic enrichment. The following table summarizes representative purity levels cited in commercial and research contexts.

| Product/Analysis Description | Reported Isotopic Purity/Enrichment | Analytical Method | Reference |

| Commercial L-Isoleucine (¹⁵N) | 98% | Not Specified | |

| Commercial L-Isoleucine (¹³C₆, ¹⁵N) | 99% for ¹⁵N | Not Specified | |

| Biosynthesized L-[¹⁵N]isoleucine | 96 atom% ¹⁵N | GC-MS (EI and CI) | |

| L-[¹⁵N]leucine (related amino acid) | 95 atom% ¹⁵N | GC-MS (EI) |

Visualized Workflows and Logic

Visual diagrams help clarify complex analytical processes and decision-making. The following workflows are rendered using the DOT language.

Caption: General workflow for the isotopic purity analysis of L-Isoleucine-¹⁵N.

Caption: Decision guide for selecting an appropriate analytical method.

Conclusion

The accurate determination of the isotopic purity of L-Isoleucine-¹⁵N is paramount for its effective use in scientific research. Mass spectrometry, particularly GC-MS and high-precision IRMS, provides the quantitative foundation for this analysis. By following robust and well-defined experimental protocols, researchers can ensure the quality of their labeled materials, leading to reliable and reproducible experimental outcomes in fields ranging from metabolic flux analysis to quantitative proteomics.

References

The Strategic Advantage of ¹⁵N Isoleucine Labeling in Advanced Protein NMR Studies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful technique for elucidating the structure, dynamics, and interactions of proteins at atomic resolution. However, the inherent complexity and size of many biological systems present significant challenges, primarily spectral overlap and signal broadening. Strategic isotopic labeling is a cornerstone of modern NMR, and the selective incorporation of ¹⁵N-labeled isoleucine has emerged as a particularly potent tool to overcome these hurdles. This guide provides a comprehensive overview of the advantages, experimental protocols, and applications of ¹⁵N isoleucine labeling in protein NMR studies.

Core Advantages of ¹⁵N Isoleucine Labeling

The selective incorporation of ¹⁵N isoleucine offers a multitude of benefits that significantly enhance the quality and feasibility of protein NMR studies, especially for large and complex systems.

-

Spectral Simplification and Resolution Enhancement : Uniform ¹⁵N labeling results in a signal for every non-proline residue, leading to crowded spectra for large proteins. Selectively labeling only isoleucine residues dramatically reduces the number of signals, minimizing overlap and improving spectral resolution. This is particularly advantageous for isoleucine δ1 methyl groups, which often exhibit favorable relaxation properties and appear in a less crowded region of the spectrum.[1]

-

Probing Protein Cores and Interfaces : Isoleucine, with its bulky hydrophobic side chain, is frequently located in the hydrophobic core of proteins and at protein-protein or protein-ligand interfaces.[1] ¹⁵N-labeled isoleucine thus provides an exquisite probe to study these crucial regions, reporting on structural integrity, conformational changes upon binding, and the nature of intermolecular interactions.

-

Facilitating Studies of High Molecular Weight Systems : For proteins exceeding 30-40 kDa, severe signal broadening and spectral overlap in uniformly labeled samples often preclude detailed analysis. Selective ¹⁵N isoleucine labeling, often in combination with deuteration and methyl-TROSY (Transverse Relaxation-Optimized Spectroscopy) techniques, enables the study of much larger proteins and protein complexes.[1][2]

-

Insights into Protein Dynamics : The amide and side-chain nitrogens of isoleucine can serve as sensitive reporters of protein dynamics across a wide range of timescales. ¹⁵N relaxation experiments, such as T₁, T₂, and heteronuclear NOE measurements, on selectively labeled isoleucine residues can provide insights into local flexibility, conformational exchange, and allosteric regulation.

-

Aiding Resonance Assignment : In cases of extreme spectral overlap in uniformly labeled proteins, selective labeling of isoleucine can help to unambiguously assign isoleucine resonances, which can then serve as anchor points for the assignment of neighboring residues.

Quantitative Impact of Advanced NMR Techniques

The benefits of selective labeling and advanced NMR techniques can be quantified through improvements in sensitivity and precision of the collected data. The following table summarizes the impact of a new pulse sequence on the precision of ¹⁵N R₂,ini rate measurements, which are crucial for studying protein dynamics. While not a direct comparison of labeled versus unlabeled isoleucine, it demonstrates the quantitative improvements achievable with optimized experimental setups that are often used in conjunction with selective labeling.

| Residue | R₂,ini (s⁻¹) - Previous Pulse Sequence | R₂,ini (s⁻¹) - New Pulse Sequence |

| Lys30 | 10.3 ± 0.9 | 10.5 ± 0.3 |

| Lys33 | 12.0 ± 1.3 | 12.3 ± 0.5 |

| Lys41 | 11.2 ± 1.1 | 11.4 ± 0.4 |

| Lys48 | 10.8 ± 1.0 | 10.9 ± 0.3 |

| Lys51 | 10.5 ± 1.0 | 10.7 ± 0.4 |

| Lys60 | 10.0 ± 0.9 | 10.2 ± 0.3 |

This table is adapted from a study demonstrating an 82% average increase in signal intensity, leading to significantly higher precision in measured ¹⁵N R₂,ini rates with a new pulse sequence.

Experimental Protocols

Protocol 1: Selective ¹⁵N Isoleucine Labeling in E. coli

This protocol outlines the general steps for producing a protein with selectively ¹⁵N-labeled isoleucine residues in an otherwise unlabeled protein expressed in E. coli.

Materials:

-

E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid encoding the protein of interest.

-

M9 minimal medium components.

-

Unlabeled amino acid stock solutions (for all 19 other amino acids).

-

¹⁵N-L-Isoleucine.

-

Glucose (or other carbon source).

-

Antibiotics.

-

IPTG (or other inducing agent).

Procedure:

-

Prepare M9 Minimal Medium: Prepare M9 minimal medium according to standard protocols, but omit the nitrogen source (NH₄Cl).

-

Pre-culture: Inoculate a small volume (5-10 mL) of rich medium (e.g., LB) containing the appropriate antibiotic with a single colony of the expression strain. Grow overnight at 37°C with shaking.

-

Adaptation Culture (Optional but Recommended): Inoculate a larger volume (e.g., 100 mL) of M9 minimal medium containing the antibiotic and a standard nitrogen source (¹⁴NH₄Cl) with the overnight pre-culture. Grow until the OD₆₀₀ reaches ~0.6-0.8. This step helps the cells adapt to the minimal medium.

-

Main Culture:

-

Pellet the cells from the adaptation culture by centrifugation.

-

Resuspend the cell pellet in fresh M9 minimal medium (lacking any nitrogen source) and use this to inoculate the main culture volume (e.g., 1 L) of M9 medium.

-

Supplement the main culture with all amino acids except isoleucine to a final concentration of ~100 mg/L each. Add ¹⁵N-L-isoleucine to a final concentration of ~50-100 mg/L. The optimal concentration may need to be determined empirically to balance labeling efficiency and potential metabolic scrambling.[3]

-

Add the carbon source (e.g., glucose to 2-4 g/L) and the appropriate antibiotic.

-

-

Growth and Induction:

-

Grow the main culture at the desired temperature (e.g., 37°C) with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

-

Continue to grow the culture for the desired expression time (typically 4-16 hours) at an appropriate temperature (e.g., 18-30°C).

-

-

Harvesting and Purification:

-

Harvest the cells by centrifugation.

-

Purify the protein of interest using standard chromatography techniques.

-

Protocol 2: Methyl-TROSY NMR Experiment

This protocol provides a general outline for acquiring a ¹H-¹³C HMQC spectrum optimized for methyl groups on a protein with ¹⁵N-labeled isoleucine (and potentially other selectively labeled methyl-containing residues). This experiment is crucial for studying large proteins.

Sample Preparation:

-

The purified, selectively labeled protein should be in a suitable NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 6.5) at a concentration of 0.1-1 mM.

-

The buffer should be prepared in 99.9% D₂O to minimize the solvent signal.

NMR Experiment Setup:

-

Spectrometer Setup: Tune and match the probe for ¹H, ¹³C, and ¹⁵N frequencies. Lock the spectrometer on the D₂O signal.

-

Pulse Sequence: Select a methyl-TROSY based ¹H-¹³C HMQC pulse sequence. Many variants exist, some optimized for specific labeling schemes.

-

Acquisition Parameters:

-

¹H Carrier Frequency: Set to the center of the methyl proton region (~0.5 ppm).

-

¹³C Carrier Frequency: Set to the center of the methyl carbon region (~20 ppm).

-

Spectral Widths: Set appropriate spectral widths in both the ¹H (~4-5 ppm) and ¹³C (~20-25 ppm) dimensions to cover the expected chemical shift range of the methyl groups.

-

Acquisition Time: Typically ~100-150 ms in the direct (¹H) dimension and ~20-40 ms in the indirect (¹³C) dimension.

-

Number of Scans: This will depend on the sample concentration and spectrometer sensitivity. Start with 8 or 16 scans and adjust as needed to achieve the desired signal-to-noise ratio.

-

Recycle Delay: A recycle delay of ~1-1.5 seconds is typical.

-

-

Data Processing: Process the acquired data using appropriate software (e.g., NMRPipe, TopSpin). This will involve Fourier transformation, phasing, and baseline correction.

Visualizing Experimental Workflows and Biological Pathways

Graphviz diagrams can effectively illustrate the logical flow of experiments and the biological processes being investigated.

Experimental Workflow: Probing Protein-Ligand Interactions

References

- 1. pound.med.utoronto.ca [pound.med.utoronto.ca]

- 2. Methyl-Specific Isotope Labelling Strategies for NMR studies of Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A comprehensive assessment of selective amino acid 15N-labeling in human embryonic kidney 293 cells for NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

L-Isoleucine-15N in Protein Structure Determination: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the applications of L-Isoleucine-15N in determining protein structure, dynamics, and interactions. The strategic incorporation of this stable isotope enables advanced Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques, offering high-resolution insights crucial for academic research and pharmaceutical development.

Core Principles of this compound Labeling

Stable isotope labeling with this compound involves replacing the naturally abundant ¹⁴N atom with the heavier, NMR-active ¹⁵N isotope in the isoleucine residues of a protein. This targeted labeling strategy is a powerful tool for simplifying complex spectra and focusing analysis on specific regions of a protein.

Key Advantages:

-

Spectral Simplification: In NMR spectroscopy, selectively labeling with ¹⁵N-isoleucine reduces spectral crowding, facilitating resonance assignment and structural analysis, particularly in larger proteins.[1][2]

-

Site-Specific Information: Provides residue-specific information about the local environment, dynamics, and interaction interfaces of isoleucine residues within the protein structure.

-

Quantitative Analysis: In mass spectrometry, the mass shift introduced by ¹⁵N allows for the accurate quantification of protein synthesis, degradation, and turnover rates.[3][4]

Applications in Protein Structure Determination

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for determining the three-dimensional structure and dynamics of proteins in solution.[5] this compound labeling is instrumental in several key NMR experiments.

-

¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC): This is a fundamental experiment that provides a "fingerprint" of the protein, with each peak corresponding to a specific amino acid residue's backbone amide group. Labeling with ¹⁵N-Isoleucine results in a simplified HSQC spectrum where only isoleucine residues are visible, aiding in their assignment and the study of their local environment.

-

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments detect protons that are close in space, providing distance restraints for structure calculation. ¹⁵N-edited NOESY experiments on an this compound labeled sample can reveal long-range interactions involving isoleucine residues, which are often located in the hydrophobic core of proteins.

-

Relaxation Studies: ¹⁵N relaxation experiments provide information on the dynamics of the protein backbone at specific residues. By analyzing the relaxation parameters of ¹⁵N-labeled isoleucines, researchers can probe the flexibility and motion of different parts of the protein on a range of timescales.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for identifying and quantifying proteins. Metabolic labeling with ¹⁵N-amino acids, including this compound, is a cornerstone of quantitative proteomics.

-

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): SILAC is a widely used method for comparative proteomics. Cells are grown in media containing either "light" (¹⁴N) or "heavy" (¹⁵N) amino acids. By comparing the mass spectra of peptides from the different cell populations, researchers can accurately quantify changes in protein abundance.

-

Protein Turnover Studies: By introducing a pulse of ¹⁵N-labeled amino acids and monitoring its incorporation into proteins over time, the rates of protein synthesis and degradation can be determined. This provides crucial insights into protein homeostasis in various biological processes and disease states.

Experimental Protocols

Protocol for this compound Labeling in E. coli for NMR Studies

This protocol is adapted for high-yield expression of ¹⁵N-labeled proteins in E. coli.

Materials:

-

E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid encoding the protein of interest.

-

M9 minimal medium components.

-

¹⁵N-L-Isoleucine and a mixture of all other ¹⁴N-amino acids.

-

Glucose (or ¹³C-glucose for double labeling).

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

Procedure:

-

Starter Culture: Inoculate 50 mL of LB medium with a single colony of the transformed E. coli strain and grow overnight at 37°C with shaking.

-

Adaptation Culture: Pellet the overnight culture and resuspend in 100 mL of M9 minimal medium containing ¹⁴N-amino acids. Grow for a few hours to adapt the cells to the minimal medium.

-

Main Culture: Inoculate 1 L of M9 minimal medium containing ¹⁵N-L-Isoleucine (typically 100 mg/L) and a 10-fold excess of the other 19 unlabeled amino acids to prevent metabolic scrambling of the label. Add glucose as the carbon source.

-

Growth: Grow the culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.

-

Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

-

Expression: Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 12-16 hours to improve protein folding and solubility.

-

Harvesting and Purification: Harvest the cells by centrifugation. Purify the labeled protein using standard chromatography techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).

-

NMR Sample Preparation: The final protein sample should be in a low-salt buffer at a pH below 6.5 to minimize the exchange rate of amide protons. The typical protein concentration is 0.5 – 1 mM.

Protocol for Quantitative Proteomics using ¹⁵N Metabolic Labeling and MS

This protocol outlines a general workflow for a quantitative proteomics experiment using ¹⁵N metabolic labeling.

Materials:

-

Cell culture system (e.g., mammalian cells, yeast, or bacteria).

-

"Light" (¹⁴N) and "Heavy" (¹⁵N) cell culture media.

-

Lysis buffer and protease inhibitors.

-

Trypsin for protein digestion.

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

Procedure:

-

Metabolic Labeling: Grow two separate cell populations. One in "light" medium containing natural abundance amino acids and the other in "heavy" medium where the nitrogen source is ¹⁵N-labeled (e.g., ¹⁵NH₄Cl or a full complement of ¹⁵N-amino acids). For specific labeling, ¹⁵N-L-Isoleucine would be used in the heavy medium along with other light amino acids.

-

Sample Preparation: After a sufficient number of cell divisions to ensure near-complete incorporation of the label, harvest the cells. Combine the "light" and "heavy" cell pellets in a 1:1 ratio based on cell number or protein concentration.

-

Protein Extraction and Digestion: Lyse the combined cells and extract the proteins. Digest the proteins into peptides using trypsin.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture using a high-resolution LC-MS/MS instrument. The mass spectrometer will detect pairs of peptide peaks corresponding to the "light" and "heavy" forms, separated by a mass difference determined by the number of nitrogen atoms in the peptide.

-

Data Analysis: Use specialized software to identify the peptides and quantify the relative abundance of the "light" and "heavy" forms. This ratio reflects the relative abundance of the protein in the two original samples.

Data Presentation

Quantitative Data from ¹⁵N Labeling Experiments

The following tables summarize typical quantitative data obtained from experiments utilizing ¹⁵N labeling.

Table 1: ¹⁵N-Isoleucine Incorporation Efficiency

| Expression System | Labeling Condition | ¹⁵N Incorporation Efficiency (%) | Reference |

| E. coli | M9 minimal media with ¹⁵N-L-Isoleucine and 10x unlabeled amino acids | >95% | |

| Chlamydomonas reinhardtii | ¹⁵N-TAP medium | ~98% | |

| HEK293 cells | Custom medium with 25 mg/L ¹⁵N-Isoleucine | High, with minimal scrambling |

Table 2: Protein Turnover Rates Determined by ¹⁵N Labeling

| Protein | Tissue/Cell Type | Half-life (days) | Reference |

| Mitochondrial 39S ribosomal protein L12 | Mouse Heart | 15.4 | |

| Mitochondrial 39S ribosomal protein L12 | Mouse Liver | 4.9 | |

| ANXA6 | Mouse Liver | 7.4 | |

| RuBisCo large subunit | Chlamydomonas reinhardtii | ~2.5 | |

| ATP synthase CF1 alpha subunit | Chlamydomonas reinhardtii | ~3.0 |

Visualizing Workflows and Pathways

Experimental Workflow for NMR Structure Determination

References

- 1. Rapid mass spectrometric analysis of 15N-Leu incorporation fidelity during preparation of specifically labeled NMR samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rapid mass spectrometric analysis of 15N-Leu incorporation fidelity during preparation of specifically labeled NMR samples - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Automated Protein Turnover Calculations from 15N Partial Metabolic Labeling LC/MS Shotgun Proteomics Data - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitative Proteomics: Measuring Protein Synthesis Using 15N Amino Acids Labeling in Pancreas Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Tracing Metabolic Pathways with L-Isoleucine-15N: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of utilizing L-Isoleucine-15N for metabolic pathway tracing. Stable isotope tracers are invaluable tools in understanding cellular metabolism, and L-Isoleucine labeled with the heavy isotope of nitrogen (15N) offers a powerful method to track the fate of this essential branched-chain amino acid (BCAA) through various metabolic and signaling pathways. This guide details experimental protocols, data interpretation, and the integration of isoleucine metabolism with key cellular processes relevant to drug discovery and development.

Introduction to this compound Metabolic Tracing

L-Isoleucine is an essential amino acid, meaning it cannot be synthesized by mammals and must be obtained from the diet. It plays a crucial role in protein synthesis, and its catabolism provides precursors for the tricarboxylic acid (TCA) cycle. Aberrant BCAA metabolism has been implicated in various diseases, including cancer and metabolic disorders, making it a key area of investigation for therapeutic intervention.

By introducing this compound into a biological system, researchers can track the incorporation of the 15N isotope into downstream metabolites using mass spectrometry. This allows for the quantification of metabolic fluxes and provides insights into the activity of specific pathways under different physiological or pathological conditions.

Experimental Protocols

The following protocols are representative examples based on established methodologies for stable isotope tracing experiments. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Culture and Labeling with this compound

Objective: To label cells with this compound to achieve isotopic steady state for flux analysis.

Materials:

-

Cell line of interest (e.g., cancer cell line)

-

Standard cell culture medium (e.g., DMEM)

-

Dialyzed fetal bovine serum (dFBS)

-

Isoleucine-free medium

-

This compound (≥98% isotopic purity)

-

Phosphate-buffered saline (PBS)

-

6-well culture plates

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that allows for logarithmic growth throughout the experiment and ensures they reach approximately 80% confluency at the time of harvesting.

-

Adaptation to Labeling Medium (Optional but Recommended): To minimize metabolic shocks, adapt cells to a medium containing a mix of labeled and unlabeled isoleucine for a period before the main experiment.

-

Labeling:

-

Aspirate the standard culture medium.

-

Wash the cells once with pre-warmed sterile PBS.

-

Add the labeling medium. This is typically an isoleucine-free medium supplemented with a known concentration of this compound and other essential amino acids, along with dFBS. The concentration of this compound should be similar to that in the standard medium.

-

-

Incubation: Incubate the cells for a predetermined period to allow for the incorporation of the 15N label into intracellular metabolites. A time-course experiment (e.g., 0, 6, 12, 24, 48 hours) is recommended to determine the time required to reach isotopic steady state.

Metabolite Extraction

Objective: To quench metabolic activity and extract intracellular metabolites for analysis.

Materials:

-

Ice-cold 0.9% NaCl solution

-

-80°C methanol

-

Liquid nitrogen

-

Cell scraper

-

Microcentrifuge tubes

Procedure:

-

Quenching:

-

Place the culture plates on ice.

-

Aspirate the labeling medium.

-

Quickly wash the cells twice with ice-cold 0.9% NaCl.

-

-

Extraction:

-

Add a sufficient volume of -80°C methanol to the cells and immediately place the plate on dry ice.

-

Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.

-

Vortex the tube vigorously.

-

Freeze the extract in liquid nitrogen.

-

-

Phase Separation:

-

Add ice-cold water to the methanol extract.

-

Add a non-polar solvent (e.g., chloroform) for phase separation to isolate polar metabolites.

-

Vortex and centrifuge at high speed at 4°C.

-

The upper aqueous phase containing polar metabolites is collected for analysis.

-

LC-MS/MS Analysis of 15N-Labeled Metabolites

Objective: To separate and quantify 15N-labeled isoleucine and its downstream metabolites.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF)

Chromatographic Conditions (Example):

-

Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often used for the separation of polar metabolites like amino acids.

-

Mobile Phase: A gradient of acetonitrile and water with a small amount of an additive like ammonium formate.

-

Flow Rate: Optimized for the specific column and system.

-

Column Temperature: Maintained at a constant temperature (e.g., 40°C).

Mass Spectrometry Parameters (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for targeted analysis of specific mass transitions.

-

Mass Transitions: The precursor (Q1) and product (Q3) ions for both the unlabeled (M+0) and 15N-labeled (M+1) versions of isoleucine and its metabolites need to be determined. For this compound, the precursor ion will have a mass-to-charge ratio (m/z) that is one unit higher than unlabeled isoleucine.

Data Presentation and Analysis

Quantitative Data Summary

The following tables are representative examples of how quantitative data from an this compound tracing experiment could be presented. The values are hypothetical and for illustrative purposes.

Table 1: Isotopic Enrichment of Isoleucine and Downstream Metabolites

| Metabolite | Time (hours) | Isotopic Enrichment (%) |

| This compound | 6 | 95.2 ± 1.3 |

| 12 | 98.5 ± 0.8 | |

| 24 | 99.1 ± 0.5 | |

| Glutamate-15N | 6 | 15.3 ± 2.1 |

| 12 | 28.7 ± 3.5 | |

| 24 | 45.2 ± 4.1 | |

| Aspartate-15N | 6 | 8.1 ± 1.5 |

| 12 | 15.4 ± 2.3 | |

| 24 | 25.8 ± 3.0 |

Table 2: Calculated Nitrogen Flux Rates from this compound

| Metabolic Flux | Control Condition (nmol/10^6 cells/hr) | Treated Condition (nmol/10^6 cells/hr) |

| Isoleucine uptake | 50.3 ± 4.5 | 75.8 ± 6.2 |

| Isoleucine to Glutamate | 12.1 ± 1.8 | 20.5 ± 2.5 |

| Isoleucine to Aspartate | 5.4 ± 0.9 | 9.8 ± 1.3 |

| Isoleucine incorporation into protein | 32.8 ± 3.1 | 45.5 ± 4.0 |

Data Analysis Workflow

The analysis of data from stable isotope tracing experiments involves several steps to calculate metabolic fluxes.

-

Peak Integration and Quantification: The raw data from the LC-MS/MS is processed to integrate the peak areas for the different isotopologues of each metabolite.

-

Correction for Natural Abundance: The data must be corrected for the natural abundance of heavy isotopes (e.g., 13C, 15N).

-

Calculation of Isotopic Enrichment: The fractional or percentage enrichment of 15N in each metabolite pool is calculated.

-

Metabolic Flux Analysis (MFA): Mathematical models are used to calculate the rates of metabolic reactions (fluxes) that best explain the observed isotopic labeling patterns. Software packages such as INCA or OpenMebius can be used for these calculations.

Signaling Pathways and Visualizations

L-Isoleucine metabolism is intricately linked to key cellular signaling pathways, particularly the mTOR (mechanistic target of rapamycin) pathway, which is a central regulator of cell growth and proliferation.

L-Isoleucine Catabolic Pathway

The catabolism of L-isoleucine is a multi-step process that occurs primarily in the mitochondria and yields acetyl-CoA and propionyl-CoA, which can then enter the TCA cycle.

Integration of Isoleucine Metabolism with mTOR Signaling

BCAAs, including isoleucine, are known to activate the mTORC1 signaling pathway, which promotes protein synthesis and cell growth. This makes the interplay between BCAA metabolism and mTOR signaling a critical area of research in cancer and other diseases.

Applications in Drug Development

The use of this compound as a metabolic tracer has significant applications in drug development:

-

Target Identification and Validation: By understanding how cancer cells or other diseased cells alter their isoleucine metabolism, new therapeutic targets within these pathways can be identified.

-

Mechanism of Action Studies: this compound tracing can be used to elucidate how a drug affects specific metabolic pathways, providing insights into its mechanism of action.

-

Biomarker Discovery: Altered levels of 15N-labeled metabolites in response to drug treatment can serve as biomarkers for drug efficacy or patient response.

-

Preclinical and Clinical Research: Stable isotope tracing can be used in preclinical animal models and even in clinical trials to assess metabolic responses to therapeutic interventions in a dynamic and quantitative manner.

Conclusion

Metabolic pathway tracing using this compound is a robust technique that provides valuable insights into the complex interplay of cellular metabolism and signaling. For researchers and professionals in drug development, this approach offers a powerful tool to dissect disease mechanisms, identify novel therapeutic targets, and evaluate the efficacy of new drugs. The detailed protocols and data analysis workflows presented in this guide provide a solid foundation for the successful implementation of this compound tracing in a research setting.

L-Isoleucine-15N: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the stability and recommended storage conditions for L-Isoleucine-15N. The following sections detail the chemical properties, storage recommendations, stability profile under stress conditions, and analytical methodologies for assessing the integrity of this isotopically labeled amino acid. Furthermore, this guide outlines its application in metabolic research, including a depiction of its biological degradation pathway and a typical experimental workflow.

Chemical and Physical Properties

This compound is a stable, non-radioactive isotopologue of the essential amino acid L-isoleucine, where the nitrogen atom in the amino group is the heavy isotope ¹⁵N. This isotopic enrichment allows it to be used as a tracer in metabolic research and as an internal standard for quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

| Property | Value |

| Chemical Formula | C₆H₁₃¹⁵NO₂ |

| Molecular Weight | 132.17 g/mol |

| Appearance | White to off-white crystalline powder or solid[1] |

| Isotopic Purity | Typically ≥98 atom % ¹⁵N |

| Chemical Purity | Typically ≥98% |

Storage and Handling

Proper storage is critical to maintain the integrity and purity of this compound. The following conditions are recommended based on supplier data sheets.

Solid Form

For the solid (powder) form of this compound, the following storage conditions are advised:

| Condition | Recommendation | Source |

| Temperature | Room temperature or refrigerated (+2°C to +8°C) | [2][3] |

| Light | Protect from light | [2][4] |

| Moisture | Store in a dry environment, sealed from moisture | |

| Container | Keep in a tightly sealed container |

In Solution

When this compound is dissolved in a solvent, long-term stability is best maintained under frozen conditions:

| Condition | Recommendation | Source |

| -20°C | Up to 1 month | |

| -80°C | Up to 6 months | |

| General | Store in sealed containers, protected from moisture and light |

Stability Profile

The chemical stability of this compound is expected to be comparable to that of its unlabeled counterpart, L-isoleucine, as the isotopic substitution of ¹⁴N with ¹⁵N does not significantly alter its chemical reactivity. Forced degradation studies are essential to determine the intrinsic stability of a compound and to develop stability-indicating analytical methods.

Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation pathways and products. This is a critical step in the development of pharmaceuticals and for ensuring the reliability of research reagents.

A stability-indicating analytical method is a validated quantitative procedure that can detect changes in the quality attributes of the substance over time. A key aspect of such a method is its ability to resolve the parent compound from any degradation products.

The following table summarizes the results of a forced degradation study on L-isoleucine, which serves as a reliable proxy for this compound.

| Stress Condition | Reagent and Conditions | Observation |

| Acidic Hydrolysis | 0.1 N Hydrochloric Acid, 24 hours | Stable |

| Basic Hydrolysis | 0.1 N Sodium Hydroxide, 24 hours | Stable |

| Oxidative Stress | 3% Hydrogen Peroxide | Degradation observed |

Data adapted from a study on the stability of 17 amino acids, including L-isoleucine.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol describes a general procedure for conducting a forced degradation study on this compound. The goal is to induce a partial degradation of the main compound, typically in the range of 5-20%.

Materials:

-

This compound

-

Hydrochloric acid (HCl), 0.1 N

-

Sodium hydroxide (NaOH), 0.1 N

-

Hydrogen peroxide (H₂O₂), 3%

-

High-purity water

-

Volumetric flasks and pipettes

-

Heating block or water bath

-

pH meter

-

HPLC system with UV or MS detector

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in high-purity water at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl in a flask. Keep at room temperature for 24 hours. If no degradation is observed, the study can be repeated at an elevated temperature (e.g., 60°C).

-

Basic Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH in a flask. Keep at room temperature for 24 hours. If no degradation is observed, repeat at an elevated temperature.

-

Oxidative Stress: Mix equal volumes of the stock solution and 3% H₂O₂ in a flask. Keep at room temperature and monitor for degradation at various time points (e.g., 2, 4, 8, 24 hours).

-

Thermal Stress: Store the solid this compound in an oven at an elevated temperature (e.g., 105°C) for a specified period. Also, heat the stock solution.

-

Photostability: Expose the solid and stock solution to a light source according to ICH Q1B guidelines.

-

-

Sample Analysis: After the specified stress period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze using a stability-indicating analytical method, such as the HPLC method described below.

-

Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products and quantify the loss of the parent compound.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of L-isoleucine that can be applied to this compound. This method does not require derivatization.

Instrumentation and Conditions:

-

HPLC System: Agilent 1100 series or equivalent with a photodiode array detector.

-

Column: Kromasil SIL (250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase:

-

Mobile Phase A: 2.5 mM Potassium dihydrogen phosphate (pH adjusted to 2.85).

-

Mobile Phase B: Acetonitrile.

-

-

Elution Mode: Isocratic with a ratio of Mobile Phase A to Mobile Phase B of 25:75.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 200 nm.

-

Injection Volume: 20 µL.

-

Run Time: 20 minutes.

Sample Preparation:

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in the mobile phase.

-

For analysis of stressed samples, dilute them to fall within the linear range of the method.

Application in Metabolic Research and Associated Pathways

This compound is a valuable tool for tracing the metabolic fate of isoleucine in vivo and in vitro. The ¹⁵N label allows researchers to follow the incorporation of the amino acid into proteins and its catabolism through various metabolic pathways.

Isoleucine Degradation Pathway

The catabolism of L-isoleucine is a multi-step enzymatic process that ultimately yields acetyl-CoA and propionyl-CoA, which can then enter the citric acid cycle. The following diagram illustrates the key steps in this pathway.

Caption: Metabolic degradation pathway of L-Isoleucine.

Experimental Workflow for a ¹⁵N Metabolic Labeling Study

A typical workflow for a metabolic labeling experiment using this compound involves introducing the labeled amino acid to a biological system, followed by sample preparation and analysis by mass spectrometry to determine the extent of its incorporation into proteins or other metabolites.

Caption: General workflow for a ¹⁵N metabolic labeling experiment.

Protocol 3: ¹⁵N Metabolic Tracer Study using Mass Spectrometry

This protocol outlines the key steps for a cell culture-based experiment to trace the incorporation of this compound into cellular proteins.

Materials:

-

Cell line of interest

-

Cell culture medium deficient in isoleucine

-

This compound

-

Unlabeled L-isoleucine

-

Standard cell culture reagents and equipment

-

Protein extraction buffers and reagents

-

Trypsin for protein digestion

-

LC-MS/MS system

Procedure:

-

Cell Culture and Labeling:

-

Culture cells in a medium containing all essential amino acids except for isoleucine.

-

Prepare two sets of cultures: a "light" control group supplemented with unlabeled L-isoleucine and a "heavy" experimental group supplemented with this compound.

-

Incubate the cells for a sufficient duration to allow for protein turnover and incorporation of the labeled amino acid.

-

-

Sample Harvesting and Protein Extraction:

-

Harvest the cells from both the light and heavy cultures.

-

Lyse the cells and extract the total protein.

-

Quantify the protein concentration in each extract.

-

-

Protein Digestion:

-

Combine equal amounts of protein from the light and heavy samples.

-

Denature, reduce, and alkylate the proteins.

-

Digest the protein mixture into peptides using an enzyme such as trypsin.

-

-

LC-MS/MS Analysis:

-

Analyze the resulting peptide mixture using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the presence of ¹⁵N in the peptides from the experimental group.

-

-

Data Analysis:

-

Use specialized proteomics software to identify the peptides and quantify the relative abundance of the ¹⁴N and ¹⁵N-containing peptides.

-

The ratio of heavy to light peptides provides a measure of the rate of protein synthesis and degradation.

-

This comprehensive guide provides a foundation for the proper handling, storage, and application of this compound in a research setting. Adherence to these guidelines will help ensure the quality and reliability of experimental results.

References

Microbial Synthesis of L-Isoleucine-¹⁵N: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the microbial synthesis of ¹⁵N-labeled L-Isoleucine, an essential amino acid with significant applications in metabolic research and as a tracer in drug development studies. This document details the core methodologies, from strain selection and fermentation to purification and analysis, presenting quantitative data in accessible formats and visualizing key pathways and workflows.

Introduction

L-Isoleucine is a branched-chain amino acid (BCAA) crucial for various physiological functions. The stable isotope-labeled form, L-Isoleucine-¹⁵N, serves as a powerful tool in metabolic studies, allowing researchers to trace the fate of this amino acid in vivo and in vitro. Microbial fermentation is the primary and most efficient method for producing optically pure L-amino acids.[1][2] This guide focuses on the production of L-Isoleucine-¹⁵N using two industrially significant microorganisms: Corynebacterium glutamicum and Escherichia coli.[1]

Microbial Strains and Metabolic Engineering

The workhorses for industrial L-isoleucine production are predominantly Corynebacterium glutamicum and Escherichia coli.[1] Both microorganisms have well-characterized genetics and are amenable to metabolic engineering techniques aimed at enhancing product yield.

Key Metabolic Engineering Strategies:

-

Deregulation of Feedback Inhibition: Key enzymes in the L-isoleucine biosynthesis pathway, such as threonine dehydratase (encoded by ilvA), are often subject to feedback inhibition by L-isoleucine. Introducing mutations to render these enzymes resistant to feedback inhibition is a critical step in strain development.

-

Overexpression of Pathway Genes: Increasing the expression of genes encoding rate-limiting enzymes in the biosynthesis pathway can significantly boost L-isoleucine production. This includes genes of the ilv operon.

-

Enhancing Precursor Supply: Metabolic strategies to channel more carbon flux towards the precursors of L-isoleucine, such as L-threonine and pyruvate, are employed to improve yields.

-

Improving Export Systems: Overexpression of exporter proteins, such as BrnFE in C. glutamicum, can facilitate the secretion of L-isoleucine into the culture medium, preventing intracellular accumulation that could inhibit production.

Experimental Protocols

Preparation of ¹⁵N-Labeled Minimal Medium

The foundation of producing L-Isoleucine-¹⁵N is a defined minimal medium where the sole nitrogen source is a ¹⁵N-labeled compound, typically [¹⁵N]ammonium chloride (¹⁵NH₄Cl) or [¹⁵N]ammonium sulfate. M9 minimal medium is a common choice for both E. coli and C. glutamicum.

Table 1: Composition of M9 Minimal Medium for ¹⁵N Labeling (per 1 Liter)

| Component | Quantity | Notes |

| 5x M9 Salts (Nitrogen-free) | 200 mL | Prepare as a sterile stock solution. |

| ¹⁵NH₄Cl | 1 g | The sole nitrogen source for ¹⁵N labeling. |

| 20% (w/v) Glucose | 20 mL | Carbon source. Sterilize separately. |

| 1 M MgSO₄ | 2 mL | Sterilize separately. |

| 1 M CaCl₂ | 0.1 mL | Sterilize separately. |

| 1000x Vitamin Solution | 1 mL | Optional, but can improve growth. |

| 100x Trace Elements | 10 mL | Optional, but can improve growth. |

| Sterile Deionized Water | to 1 L |

Protocol for 10x M9 Salts (Nitrogen-Free) (per 1 Liter):

-

Dissolve 60 g of Na₂HPO₄, 30 g of KH₂PO₄, and 5 g of NaCl in deionized water.

-

Adjust the volume to 1 liter.

-

Sterilize by autoclaving.

Fermentation Process

A fed-batch fermentation strategy is often employed to achieve high cell densities and, consequently, high product yields, while avoiding the accumulation of inhibitory byproducts like acetate.

Step-by-Step Fermentation Protocol:

-

Inoculum Preparation:

-

Inoculate a single colony of the engineered microbial strain into a small volume (5-10 mL) of rich medium (e.g., LB or 2xTY) and grow overnight.

-

Transfer this pre-culture to a larger volume of ¹⁵N-labeled M9 minimal medium for an overnight starter culture. This helps the cells adapt to the minimal medium.

-

-

Bioreactor Inoculation:

-

Inoculate the main bioreactor containing the ¹⁵N-labeled M9 medium with the overnight starter culture (typically a 1:100 inoculum).

-

-

Fermentation Conditions:

-

Temperature: Maintain at the optimal growth temperature for the specific strain (e.g., 30-37°C).

-

pH: Control the pH of the culture, typically around 7.0, using automated addition of a base like ammonium hydroxide (note: for ¹⁵N labeling, a ¹⁵N-labeled base would be ideal if nitrogen is limiting, though pH control is often with non-labeled bases).

-

Dissolved Oxygen (DO): Maintain DO levels, often at 20-30% of air saturation, by adjusting agitation and aeration rates.

-

-

Fed-Batch Strategy:

-

After the initial carbon source (glucose) is nearly depleted, initiate a feeding strategy.

-

A concentrated solution of glucose (and potentially other required nutrients) is fed into the bioreactor at a controlled rate to maintain a low but non-limiting substrate concentration. This prevents overflow metabolism and acetate formation.

-

The feeding can be controlled based on parameters like DO spikes (indicating glucose depletion) or by maintaining a constant low glucose concentration (glucose-stat feeding).

-

-

Harvesting:

-

Continue the fermentation for 48-72 hours or until L-isoleucine production plateaus.

-

Harvest the cells by centrifugation. The supernatant, which contains the secreted L-Isoleucine-¹⁵N, is collected for purification.

-

Purification of L-Isoleucine-¹⁵N

The purification of L-Isoleucine-¹⁵N from the fermentation broth involves removing cells, proteins, other amino acids, and salts.

Purification Protocol:

-

Cell Removal: Centrifuge the fermentation broth at high speed to pellet the cells. The supernatant is the starting material for purification.

-

Removal of Impurities:

-

Activated Carbon Treatment: Pass the supernatant through a column of activated carbon. L-isoleucine adsorbs to the carbon. Wash the column with water to remove unbound impurities.

-

Elution: Elute the L-isoleucine from the activated carbon using aqueous ammonia.

-

Ion-Exchange Chromatography: For higher purity, the eluate can be further purified using ion-exchange chromatography to separate L-isoleucine from other amino acids and charged impurities.

-

-

Crystallization:

-

Concentrate the purified L-isoleucine solution under vacuum.

-

Induce crystallization by adjusting the pH and/or adding a non-solvent.

-

Collect the L-Isoleucine-¹⁵N crystals by filtration and dry them.

-

Quantitative Data

The following tables summarize key quantitative data from various studies on L-isoleucine production.

Table 2: L-Isoleucine Production in Engineered Corynebacterium glutamicum

| Strain | Fermentation Method | L-Isoleucine Titer (g/L) | Yield (g/g glucose) | Reference |

| Engineered C. glutamicum | Fed-batch | 32.1 | - | |

| C. glutamicum SM13 | Fed-batch | - | 0.22 | |

| C. glutamicum K2P55 | Fed-batch | 14.3 (109 mM) | 0.188 (mol/mol) |

Table 3: L-Isoleucine Production in Engineered Escherichia coli

| Strain | Fermentation Method | L-Isoleucine Titer (g/L) | Yield (g/g glucose) | Reference |

| Engineered E. coli | Fed-batch | 9.46 | 0.14 | |

| E. coli TRFP | Fed-batch | 11.95 | - | |

| E. coli ISO-12 | Fed-batch | 51.5 | 0.29 | |

| Mutant E. coli NXU102 | Shake flask | 7.48 | - |

Table 4: ¹⁵N-Isotopic Enrichment of L-Isoleucine

| Microbial Strain | ¹⁵N Source | Isotopic Enrichment (%) | Reference |

| Corynebacterium glutamicum | [¹⁵N]ammonium sulfate | 96 |

Visualization of Pathways and Workflows

L-Isoleucine Biosynthesis Pathway

The biosynthesis of L-isoleucine starts from L-aspartate and involves a series of enzymatic reactions. The pathway shares several enzymes with the biosynthesis of other branched-chain amino acids, namely L-valine and L-leucine.

References

The In Vivo Metabolic Journey of L-Isoleucine-15N: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the metabolic fate of L-Isoleucine-15N, a stable isotope-labeled essential amino acid, within a living organism. By employing this compound as a tracer, researchers can quantitatively track its absorption, distribution, metabolism, and excretion, providing invaluable insights into protein synthesis, amino acid catabolism, and overall metabolic flux in various physiological and pathological states. This guide offers a comprehensive overview of the experimental protocols, data interpretation, and the intricate signaling pathways governing isoleucine metabolism.

Introduction to L-Isoleucine Metabolism and Isotope Tracing

L-isoleucine is a branched-chain amino acid (BCAA) that plays a pivotal role not only as a building block for protein synthesis but also as a signaling molecule in metabolic regulation. Its catabolism contributes to the cellular energy pool by providing intermediates for the tricarboxylic acid (TCA) cycle. Stable isotope tracers, such as this compound, are non-radioactive and can be safely used in both animal and human studies to trace the dynamic processes of metabolism. By introducing a known amount of the labeled compound, the rate of its appearance and disappearance in various metabolic pools can be measured using techniques like gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Experimental Protocols for In Vivo this compound Tracer Studies

A representative in vivo study to trace the metabolic fate of this compound involves a primed-continuous infusion in an animal model, followed by tissue and biofluid analysis.

Animal Model and Surgical Preparation

A common animal model for such studies is the domestic pig due to its physiological similarities to humans.

Protocol:

-

Animal Acclimatization: Twelve female gilts (average initial body weight of 38 kg) are housed individually and acclimatized to the experimental diet for at least one week prior to surgery.

-

Catheter Implantation: Under general anesthesia, two indwelling catheters are surgically implanted into the external jugular veins of each pig. One catheter is used for tracer infusion, and the other for blood sampling. The catheters are tunneled subcutaneously to the back of the neck and secured.

-

Recovery: The animals are allowed a recovery period of at least five days, during which they are monitored for signs of infection and discomfort.

This compound Infusion Protocol

A primed-continuous infusion is employed to achieve a steady-state isotopic enrichment in the plasma.

Protocol:

-

Fasting: The animals are fasted overnight (12 hours) prior to the infusion study to establish a post-absorptive state.

-

Priming Dose: A priming bolus of this compound (99 atom % 15N) is administered to rapidly raise the plasma enrichment to the desired plateau. The priming dose is calculated based on the estimated pool size of free isoleucine.

-

Continuous Infusion: Immediately following the priming dose, a continuous infusion of this compound is initiated and maintained for a period of 6 to 8 hours. The infusion rate is set to maintain a constant isotopic enrichment in the plasma.

-

Blood Sampling: Blood samples (5 mL) are collected from the sampling catheter at baseline (pre-infusion) and at regular intervals (e.g., every 30 minutes) during the infusion period.

-

Tissue Collection: At the end of the infusion period, the animals are euthanized, and tissue samples (e.g., liver, skeletal muscle, heart, kidney, and adipose tissue) are rapidly collected, flash-frozen in liquid nitrogen, and stored at -80°C until analysis.

Sample Preparation and Analysis by GC-MS

Protocol:

-

Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then deproteinized with an equal volume of 10% trichloroacetic acid (TCA). The supernatant containing free amino acids is collected.

-

Tissue Homogenization: Frozen tissue samples are pulverized under liquid nitrogen and homogenized in a buffer solution. The homogenate is then deproteinized with TCA.

-

Amino Acid Derivatization: The amino acid-containing extracts from plasma and tissues are purified by ion-exchange chromatography. The purified amino acids are then derivatized to their N-heptafluorobutyryl isobutyl esters to make them volatile for GC-MS analysis.

-

GC-MS Analysis: The derivatized samples are injected into a gas chromatograph coupled to a mass spectrometer. The instrument is operated in the selected ion monitoring (SIM) mode to detect the molecular ions corresponding to unlabeled (14N) and labeled (15N) isoleucine.

-

Isotopic Enrichment Calculation: The isotopic enrichment of this compound is calculated from the ratio of the peak areas of the labeled and unlabeled ions.

Data Presentation: Quantitative Fate of this compound

The quantitative data obtained from in vivo this compound tracer studies are typically presented in tabular format to facilitate comparison between different tissues and metabolic states. The following tables provide a representative summary of expected results from a study as described above.

Table 1: Plasma this compound Enrichment and Kinetics

| Parameter | Value | Units |

| Plasma Isoleucine Concentration | 85 ± 10 | µmol/L |

| Plateau Isotopic Enrichment (APE) | 10.5 ± 1.2 | Atom Percent Excess |

| Rate of Appearance (Ra) of Isoleucine | 120 ± 15 | µmol/kg/h |

| Rate of Disappearance (Rd) of Isoleucine | 120 ± 15 | µmol/kg/h |

Values are presented as mean ± standard deviation. APE represents the steady-state enrichment of this compound in plasma.

Table 2: this compound Enrichment in Tissue Free Amino Acid Pools

| Tissue | Isotopic Enrichment (APE) |

| Liver | 8.9 ± 0.9 |

| Skeletal Muscle | 7.5 ± 0.8 |

| Heart | 8.2 ± 1.0 |

| Kidney | 9.5 ± 1.1 |

| Adipose Tissue | 6.8 ± 0.7 |

Values are presented as mean ± standard deviation in Atom Percent Excess (APE).

Table 3: Incorporation of this compound into Tissue Protein

| Tissue | Fractional Synthesis Rate (FSR) |

| Liver | 15.2 ± 2.5 |

| Skeletal Muscle | 1.8 ± 0.4 |

| Heart | 4.5 ± 0.9 |

| Kidney | 12.8 ± 2.1 |

Values are presented as mean ± standard deviation in percent per day (%/day).

Visualization of Metabolic Pathways and Workflows

L-Isoleucine Catabolic Pathway

The catabolism of L-isoleucine is a multi-step process that occurs primarily in the mitochondria of various tissues, with skeletal muscle being a major site. This pathway ultimately yields acetyl-CoA and propionyl-CoA, which can enter the TCA cycle for energy production or be used for gluconeogenesis and fatty acid synthesis.

Caption: The catabolic pathway of this compound.

Experimental Workflow for In Vivo this compound Tracer Study

The following diagram illustrates the logical flow of a typical in vivo this compound tracer experiment, from animal preparation to data analysis.

Caption: Experimental workflow for an in vivo this compound study.

Interpretation of Results and Applications

The data generated from this compound tracer studies provide a dynamic view of isoleucine metabolism.

-

Plasma Kinetics: The rate of appearance (Ra) of isoleucine in plasma during a fasted state primarily reflects the rate of whole-body protein breakdown. The rate of disappearance (Rd) represents the sum of isoleucine's fates, including protein synthesis and catabolism.

-

Tissue Enrichment: The isotopic enrichment in the free amino acid pools of different tissues indicates the rate of uptake and turnover of isoleucine in those specific organs.

-

Protein Synthesis: The fractional synthesis rate (FSR) of proteins in various tissues is a direct measure of the incorporation of this compound into newly synthesized proteins, providing insights into tissue-specific anabolic processes.

-

Metabolic Flux: By measuring the enrichment of 15N in downstream metabolites such as glutamate (resulting from the initial transamination step), the flux through the isoleucine catabolic pathway can be estimated.

Applications in Research and Drug Development:

-

Understanding Disease Pathophysiology: Alterations in isoleucine metabolism are associated with various diseases, including insulin resistance, obesity, and certain types of cancer. This compound tracer studies can elucidate the metabolic dysregulations underlying these conditions.

-

Nutritional Interventions: These studies are crucial for evaluating the impact of dietary interventions, such as protein supplementation or restriction, on whole-body and tissue-specific protein metabolism.

-

Pharmacological Studies: The effects of drugs on protein synthesis and amino acid catabolism can be quantitatively assessed, aiding in the development of therapies for metabolic disorders and muscle wasting conditions.

Conclusion

The use of this compound as a stable isotope tracer provides a powerful and safe method for the in-depth investigation of isoleucine's metabolic fate in vivo. The detailed experimental protocols and data analysis frameworks presented in this guide offer a solid foundation for researchers and scientists to design and execute robust studies. The insights gained from such research are critical for advancing our understanding of metabolic regulation in health and disease and for the development of novel therapeutic strategies.

The Pivotal Role of L-Isoleucine-15N in Elucidating Protein Dynamics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of molecular biology, understanding the dynamic nature of proteins is paramount to deciphering their function, regulation, and involvement in disease. Stable isotope labeling, particularly with L-Isoleucine-15N, has emerged as a powerful and indispensable tool for researchers. This technical guide provides a comprehensive overview of the application of this compound in the study of protein dynamics, offering detailed experimental protocols, quantitative data summaries, and visual workflows to empower researchers in their scientific endeavors.

Introduction to this compound Labeling

L-Isoleucine, an essential amino acid, is frequently found in the hydrophobic cores of proteins, making it an excellent probe for reporting on the overall structural integrity and conformational changes within a protein.[1] The incorporation of the stable, non-radioactive isotope, Nitrogen-15 (¹⁵N), into isoleucine residues allows for their specific detection and analysis using sophisticated biophysical techniques. This targeted labeling strategy is instrumental in reducing spectral complexity and enhancing the sensitivity of detection, particularly in larger proteins.[1]

The primary applications of L-Isoleucine-¹⁵N in studying protein dynamics fall into two main categories:

-